Daturabietatriene Exhibits Minimal NF-κB Inhibition Compared to Potent Abietane Analogs
In a cell-based assay for TNF-α-induced NF-κB activity, daturabietatriene (compound 28) demonstrated negligible inhibitory potency with an IC50 value > 100 μg/mL [1]. This contrasts sharply with the most potent abietane diterpenoid in the same study, (12R,13R)-8,12-epoxy-14-labden-13-ol (compound 54), which exhibited an IC50 of 8.7 μg/mL [1]. This >11.5-fold difference in potency clearly demonstrates that the 15,18-dihydroxy substitution pattern of daturabietatriene is associated with a significantly reduced capacity to interfere with the NF-κB signaling pathway.
| Evidence Dimension | Inhibition of TNF-α-induced NF-κB activity (IC50) |
|---|---|
| Target Compound Data | > 100 μg/mL (Daturabietatriene, compound 28) |
| Comparator Or Baseline | 8.7 μg/mL ((12R,13R)-8,12-epoxy-14-labden-13-ol, compound 54) |
| Quantified Difference | > 11.5-fold (Comparator is at least 11.5 times more potent) |
| Conditions | Human pNF-κB-luc-293 cells, TNF-α induction |
Why This Matters
This data is essential for researchers designing studies on inflammation or cancer, as it identifies daturabietatriene as a low-potency control or a scaffold for derivatization aimed at increasing NF-κB inhibitory activity.
- [1] Xian-Wen Yang, et al. 'Isolation, structure, and bioactivities of abiesadines A-Y, 25 new diterpenes from Abies georgei Orr.' Bioorg Med Chem. 2010 Jan 15;18(2):744-54. View Source
